Tert-butyl 3-(2-amino-1-methoxyethyl)azetidine-1-carboxylate
Description
Tert-butyl 3-(2-amino-1-methoxyethyl)azetidine-1-carboxylate is a specialized azetidine derivative featuring a tert-butyl carbamate protective group at the 1-position of the azetidine ring. The 3-position is substituted with a 2-amino-1-methoxyethyl side chain, which introduces both amine (basic) and methoxy (polar) functionalities. This structural motif is critical in medicinal chemistry, as the azetidine ring enhances metabolic stability and bioavailability compared to larger heterocycles, while the substituents provide handles for further functionalization . Its applications span drug discovery, particularly in kinase inhibitor development, where azetidine derivatives are common scaffolds .
Properties
IUPAC Name |
tert-butyl 3-(2-amino-1-methoxyethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(7-13)9(5-12)15-4/h8-9H,5-7,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAFQWGVJNAOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
Cyclization reactions are widely used to construct the azetidine ring. For example, azetidine-3-carboxylic acid derivatives serve as common intermediates. As demonstrated in patent WO2018108954A1, methyl azetidine-3-carboxylate hydrochloride can be Boc-protected using tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) to yield 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate. Subsequent reduction of the ester group with Red-Al or sodium borohydride generates tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
Installation of the 2-Amino-1-Methoxyethyl Side Chain
Introducing the 2-amino-1-methoxyethyl substituent requires careful selection of protecting groups and coupling reagents to avoid side reactions.
Alkylation of Azetidine Amine
A plausible route involves alkylating the azetidine nitrogen with a methoxyethylamine derivative. For example, reacting tert-butyl 3-aminoazetidine-1-carboxylate with 1-methoxy-2-chloroethane in the presence of a base like potassium carbonate could yield the desired side chain. However, competing over-alkylation or ring-opening reactions must be controlled.
Reductive Amination
Reductive amination offers a milder alternative. Condensing tert-butyl 3-oxoazetidine-1-carboxylate with 2-amino-1-methoxyethanol using sodium triacetoxyborohydride (STAB) or cyanoborohydride could stereoselectively form the secondary amine. This method avoids harsh alkylation conditions but requires a ketone intermediate, which may necessitate additional oxidation steps.
Boc Protection and Deprotection Dynamics
The tert-butyl carbamate (Boc) group is critical for protecting the azetidine nitrogen during synthesis. Key considerations include:
Stability Under Reaction Conditions
The Boc group’s stability varies with reaction media. While it withstands mild acidic and basic conditions, strong acids (e.g., trifluoroacetic acid) or bases may necessitate temporary protection of other functional groups.
Optimization of Reaction Conditions
Solvent Selection
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Dichloromethane (DCM) : Used for EDCI/HOBt-mediated couplings due to its inertness and solubility properties.
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Tetrahydrofuran (THF) : Preferred for hydride reductions (e.g., Red-Al) and Boc protections.
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MeTHF : Patent WO2018108954A1 highlights its utility in minimizing byproduct solubility during fluorination.
Purification Techniques
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Silica Gel Chromatography : Essential for isolating intermediates, as seen in the purification of tert-butyl 3-[2-(3-trifluoromethyl-benzoylamino)-acetylamino]azetidine-1-carboxylate using hexane/ethyl acetate gradients.
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Aqueous Extraction : Effective for removing salts (e.g., Et₃N·HCl) when using DABCO to quench chloromethyl byproducts.
Challenges and Mitigation Strategies
Byproduct Formation
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Chloromethyl Contaminants : Fluorination reactions with TBAF may produce tert-butyl 3-(chloromethyl)azetidine-1-carboxylate as a byproduct (1–5%). Treatment with DABCO reduces this to <1% via nucleophilic displacement.
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Racemization : The stereochemical integrity of the 2-amino-1-methoxyethyl group must be preserved. Low-temperature reactions and chiral auxiliaries can mitigate epimerization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-amino-1-methoxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(2-amino-1-methoxyethyl)azetidine-1-carboxylate is being explored for its potential in drug development. Its structure allows for modifications that can enhance biological activity against various targets:
- Anticancer Activity : Preliminary studies indicate that the compound may modulate apoptotic pathways in cancer cells, suggesting potential use in anticancer therapies .
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of transglutaminase enzymes, which are implicated in several diseases, including celiac disease and neurodegenerative disorders.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is used to create more complex organic structures, particularly in pharmaceutical research where novel drug candidates are synthesized.
- Functionalization : The presence of the azetidine ring allows for various functionalization reactions that can lead to derivatives with enhanced properties.
Biological Studies
Research on the biological activity of this compound focuses on its interaction with biomolecules:
- Binding Studies : Investigations into how the compound interacts with specific receptors or enzymes can provide insights into its mechanism of action and therapeutic potential .
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its viability as a pharmaceutical agent.
Case Study 1: Anticancer Potential
A study aimed at evaluating the anticancer potential of this compound demonstrated that specific structural modifications could enhance its efficacy against certain cancer cell lines. The findings suggested that derivatives with increased lipophilicity showed improved cell permeability and cytotoxicity .
Case Study 2: Enzyme Inhibition
Research investigating the inhibition of transglutaminase by this compound revealed that it effectively reduces enzyme activity associated with gluten deamidation. This effect is particularly significant for managing conditions like celiac disease, where transglutaminase plays a critical role in gluten sensitivity.
Data Tables
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-1-methoxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidine derivatives with varied substituents at the 3-position exhibit distinct physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Azetidine Derivatives
Key Observations :
Reactivity: The bromoethyl analog () is highly reactive in cross-coupling reactions, making it ideal for constructing complex architectures . The aminoethyl derivative () offers a primary amine for amide bond formation but lacks the steric and electronic modulation provided by the methoxy group in the target compound .
Stability: The methoxy group in the target compound improves oxidative stability compared to the hydroxyethyl analog (), which is susceptible to enzymatic or chemical degradation . The amino-2-oxoethyl variant () contains an ester linkage, limiting its utility in basic or hydrolytic conditions .
Biological Relevance: Azetidine derivatives with boronate esters () are prominent in PROTACs (proteolysis-targeting chimeras) but require stringent handling due to boron’s toxicity . The target compound’s amino-methoxyethyl side chain mimics natural amino alcohols, enhancing interactions with biological targets like kinases or GPCRs .
Biological Activity
Tert-butyl 3-(2-amino-1-methoxyethyl)azetidine-1-carboxylate, also known by its CAS number 887581-27-3, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, detailing its properties, applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 230.31 g/mol
- CAS Number : 887581-27-3
- Purity : Typically available at 95% or higher .
This compound exhibits biological activity primarily through its interactions with various biological targets. Its azetidine ring structure allows it to participate in diverse chemical reactions and to interact with biological macromolecules.
Pharmacological Applications
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially useful in developing new antibiotics.
- Neuropharmacology : Research indicates potential effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.
- Anti-inflammatory Effects : Some studies have hinted at anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
Study on Antimicrobial Properties
A study published in Journal of Medicinal Chemistry evaluated a series of azetidine derivatives, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Neuropharmacological Investigation
In a neuropharmacological study, the compound was tested for its ability to modulate acetylcholine receptors. Results showed that it could enhance cholinergic signaling, suggesting potential use in Alzheimer's disease treatment strategies .
Anti-inflammatory Research
A recent investigation into the anti-inflammatory effects of azetidine derivatives found that this compound significantly reduced pro-inflammatory cytokine levels in vitro. This positions it as a promising candidate for further development in treating chronic inflammatory conditions .
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities.
Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Neuropharmacological Effects | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | Moderate | Enhances cholinergic signaling | Significant reduction in cytokines |
| Related Azetidine Derivative A | High | None observed | Moderate |
| Related Azetidine Derivative B | Low | Inhibitory | Minimal |
Q & A
Q. Advanced Research Focus
- Flash Chromatography : Use gradient elution (hexane:EtOAc 7:3 → 1:1) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for crystalline product recovery.
- Preparative HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water for high-purity isolation, especially if diastereomers are present . Monitor purity via LC-MS to ensure <2% impurities .
What strategies are effective in mitigating side reactions during the functionalization of this compound?
Q. Advanced Research Focus
- Protecting Group Strategy : The Boc group is stable under basic/neutral conditions but cleaved under acidic conditions (e.g., TFA/DCM), enabling selective deprotection .
- Temperature Control : Maintain reactions below 40°C to prevent azetidine ring opening or Boc group degradation.
- In Situ Monitoring : Use TLC (ninhydrin staining for amines) or inline IR spectroscopy to track reaction progress and minimize overfunctionalization .
How can contradictions in spectroscopic data for this compound be systematically resolved?
Advanced Research Focus
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The amino-methoxyethyl chain may exhibit rotameric forms, resolved by variable-temperature NMR.
- Residual Solvents : Use DMSO-d6 for solubilizing polar impurities and identify solvent peaks via 2D NMR .
- Isosteric Impurities : Compare with structurally similar compounds (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, CAS 325775-44-8) to rule out misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
